2,2-Bis(bromomethyl)propane-1,3-diol;phosphoric acid
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Overview
Description
2,2-Bis(bromomethyl)propane-1,3-diol is a brominated flame retardant commonly used in various polymer materials such as rigid polyurethane foams, resins, and coatings. It is characterized by high flame retardancy, light stability, and transparency . The compound is also known for its carcinogenic and genotoxic properties, making it a subject of extensive research .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Bis(bromomethyl)propane-1,3-diol typically involves the bromination of pentaerythritol. In a typical laboratory setup, 55 grams of pentaerythritol (0.40 mol) is mixed with 200 grams of 40% hydrobromic acid solution (1.0 mol) and a certain amount of glacial acetic acid. The mixture is heated under reflux for 6-8 hours . After the reaction, water and unreacted hydrobromic acid are removed under reduced pressure, and the product is purified by recrystallization .
Industrial Production Methods
Industrial production of 2,2-Bis(bromomethyl)propane-1,3-diol follows similar principles but on a larger scale. The process involves continuous bromination of pentaerythritol in the presence of hydrobromic acid and acetic acid, followed by purification steps to ensure high purity of the final product .
Chemical Reactions Analysis
Types of Reactions
2,2-Bis(bromomethyl)propane-1,3-diol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form aldehydes or ketones.
Reduction: Reduction reactions can convert the brominated compound into alcohols.
Substitution: The bromine atoms can be substituted with other functional groups, such as hydroxyl or amino groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃).
Reducing Agents: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄).
Substitution Reagents: Sodium hydroxide (NaOH), ammonia (NH₃).
Major Products
Oxidation: Formation of aldehydes or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
2,2-Bis(bromomethyl)propane-1,3-diol has several scientific research applications:
Chemistry: Used as a flame retardant in polymer chemistry to enhance the fire resistance of materials.
Medicine: Investigated for its potential effects on human health, particularly its role in cancer development.
Industry: Widely used in the production of flame-retardant materials, including resins, coatings, and foams.
Mechanism of Action
The mechanism of action of 2,2-Bis(bromomethyl)propane-1,3-diol involves its interaction with cellular components, leading to genotoxic and carcinogenic effects. The compound can form DNA adducts, leading to mutations and disruptions in cellular processes. It also induces oxidative stress, contributing to its toxic effects .
Comparison with Similar Compounds
Similar Compounds
- 1,3-Dibromo-2,2-bis(hydroxymethyl)propane
- Dibromoneopentyl glycol
- Pentaerythritol dibromide
- Pentaerythritol dibromohydrin
Uniqueness
2,2-Bis(bromomethyl)propane-1,3-diol is unique due to its high flame retardancy and its dual role as both a flame retardant and a genotoxic agent. Its ability to form stable brominated derivatives makes it particularly effective in enhancing the fire resistance of polymer materials .
Properties
CAS No. |
51806-72-5 |
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Molecular Formula |
C15H33Br6O10P |
Molecular Weight |
883.8 g/mol |
IUPAC Name |
2,2-bis(bromomethyl)propane-1,3-diol;phosphoric acid |
InChI |
InChI=1S/3C5H10Br2O2.H3O4P/c3*6-1-5(2-7,3-8)4-9;1-5(2,3)4/h3*8-9H,1-4H2;(H3,1,2,3,4) |
InChI Key |
DJHZGOZBVRIFJH-UHFFFAOYSA-N |
Canonical SMILES |
C(C(CO)(CBr)CBr)O.C(C(CO)(CBr)CBr)O.C(C(CO)(CBr)CBr)O.OP(=O)(O)O |
Origin of Product |
United States |
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